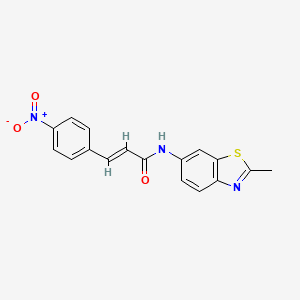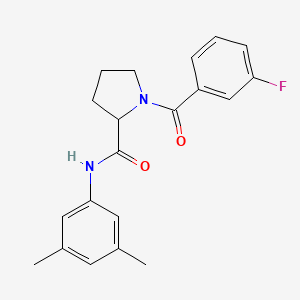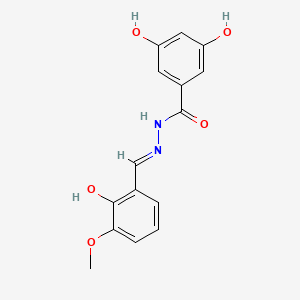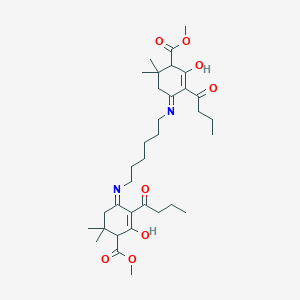
N-(2-methyl-1,3-benzothiazol-6-yl)-3-(4-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methyl-1,3-benzothiazol-6-yl)-3-(4-nitrophenyl)acrylamide, also known as MNB, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. MNB is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 356.38 g/mol.
Mécanisme D'action
N-(2-methyl-1,3-benzothiazol-6-yl)-3-(4-nitrophenyl)acrylamide exerts its biological effects by inhibiting the activity of certain enzymes and proteins. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. N-(2-methyl-1,3-benzothiazol-6-yl)-3-(4-nitrophenyl)acrylamide also inhibits the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators. Additionally, N-(2-methyl-1,3-benzothiazol-6-yl)-3-(4-nitrophenyl)acrylamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(2-methyl-1,3-benzothiazol-6-yl)-3-(4-nitrophenyl)acrylamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis in these cells. N-(2-methyl-1,3-benzothiazol-6-yl)-3-(4-nitrophenyl)acrylamide also exhibits antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents. In addition, N-(2-methyl-1,3-benzothiazol-6-yl)-3-(4-nitrophenyl)acrylamide has been found to exhibit anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-methyl-1,3-benzothiazol-6-yl)-3-(4-nitrophenyl)acrylamide in lab experiments is its versatility. It can be used in a range of assays and experiments to investigate its biological effects. However, one limitation of using N-(2-methyl-1,3-benzothiazol-6-yl)-3-(4-nitrophenyl)acrylamide is its potential toxicity. It is important to use appropriate safety measures when handling N-(2-methyl-1,3-benzothiazol-6-yl)-3-(4-nitrophenyl)acrylamide to avoid any adverse effects.
Orientations Futures
There are several future directions for the study of N-(2-methyl-1,3-benzothiazol-6-yl)-3-(4-nitrophenyl)acrylamide. One potential direction is the development of new anticancer drugs based on the structure of N-(2-methyl-1,3-benzothiazol-6-yl)-3-(4-nitrophenyl)acrylamide. Another direction is the investigation of N-(2-methyl-1,3-benzothiazol-6-yl)-3-(4-nitrophenyl)acrylamide as a potential photosensitizer for photodynamic therapy. Additionally, further research is needed to investigate the potential use of N-(2-methyl-1,3-benzothiazol-6-yl)-3-(4-nitrophenyl)acrylamide as a fluorescent probe for metal ion detection. Overall, the study of N-(2-methyl-1,3-benzothiazol-6-yl)-3-(4-nitrophenyl)acrylamide has the potential to lead to the development of new drugs and diagnostic tools for a range of diseases and conditions.
Méthodes De Synthèse
N-(2-methyl-1,3-benzothiazol-6-yl)-3-(4-nitrophenyl)acrylamide can be synthesized using a multi-step process involving the reaction of 2-aminobenzothiazole with 2-chloroacetamide followed by the reaction of the resulting product with 4-nitrobenzaldehyde. The final product is obtained by purification through recrystallization.
Applications De Recherche Scientifique
N-(2-methyl-1,3-benzothiazol-6-yl)-3-(4-nitrophenyl)acrylamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anticancer, antimicrobial, and anti-inflammatory properties. N-(2-methyl-1,3-benzothiazol-6-yl)-3-(4-nitrophenyl)acrylamide has also been investigated for its potential use as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
Propriétés
IUPAC Name |
(E)-N-(2-methyl-1,3-benzothiazol-6-yl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c1-11-18-15-8-5-13(10-16(15)24-11)19-17(21)9-4-12-2-6-14(7-3-12)20(22)23/h2-10H,1H3,(H,19,21)/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMIIXLWHJLFLSC-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2-methyl-1,3-benzothiazol-6-yl)-3-(4-nitrophenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)-4-pyrimidinyl]morpholine](/img/structure/B6139100.png)
![5-{[(4-bromophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6139106.png)
![ethyl 1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-(3-phenylpropyl)-3-piperidinecarboxylate](/img/structure/B6139108.png)
![2-(4-methyl-1-piperazinyl)-5-(2-naphthyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6139118.png)

![4-chloro-N-{[(2-iodophenyl)amino]carbonothioyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B6139137.png)

![6-amino-2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-5-phenyl-4(3H)-pyrimidinone](/img/structure/B6139146.png)
![N-(5-chloro-2-methoxyphenyl)-3-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}propanamide](/img/structure/B6139150.png)

![N-(4-methoxybenzyl)-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6139162.png)
![5-({[4-(dimethylamino)phenyl]amino}methylene)-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6139163.png)
![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6139178.png)
![2-[4-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6139186.png)